molecular formula C16H20N2O2S2 B2929881 2-methyl-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzo[d]thiazole-6-carboxamide CAS No. 1795305-54-2

2-methyl-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzo[d]thiazole-6-carboxamide

Cat. No. B2929881
CAS RN: 1795305-54-2
M. Wt: 336.47
InChI Key: OAIJNBADNGCNDI-UHFFFAOYSA-N
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Description

The compound appears to contain a benzo[d]thiazole group, which is a type of heterocyclic compound that is often used in the development of various pharmaceuticals . It also contains a tetrahydro-2H-pyran group, which is a saturated six-membered ring containing five carbon atoms and one oxygen atom .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzo[d]thiazole group would contribute a bicyclic structure, while the tetrahydro-2H-pyran group would add a six-membered ring to the structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the conditions and the other reactants present. For example, the tetrahydro-2H-pyran group could potentially undergo reactions such as oxidation or ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, compounds containing a benzo[d]thiazole group often have high thermal stability and good electron transport properties .

Scientific Research Applications

Anticonvulsant Activity

One of the primary applications of benzothiazole derivatives is in the development of anticonvulsant drugs. These compounds have been designed and synthesized with the structural requirements of pharmacophores in mind, and they have been evaluated for their anticonvulsant activity and neurotoxicity . The anticonvulsant activity is assessed using tests like the 6 Hz psychomotor seizure test, and computational studies are carried out to calculate pharmacophore patterns and predict pharmacokinetic properties .

Organic Synthesis - Protecting Groups

In organic chemistry, tetrahydropyran derivatives, which are related to the compound , are commonly used as protecting groups for alcohols . The 2-tetrahydropyranyl (THP) ethers derived from the reaction of alcohols with dihydropyran protect the alcohol functional group during synthesis, allowing for various chemical reactions to occur without affecting the protected group .

Histone Deacetylase (HDAC) Inhibitors

The compound’s derivatives may be used in the synthesis of potential histone deacetylase (HDAC) inhibitors . HDAC inhibitors are a class of compounds that interfere with the function of histone deacetylase, which can be useful in cancer treatment as they affect the acetylation state of proteins and can induce cell cycle arrest, differentiation, and death of cancer cells .

Pharmacokinetic Modulation

Benzothiazole derivatives have been studied for their binding properties with various molecular targets related to epilepsy, such as GABA(A) alpha-1, glutamate, GABA(A) delta receptors, and Na/H exchanger . This suggests their potential use in modulating pharmacokinetic properties for better drug delivery and efficacy .

Neurological Disorder Research

Given their potential role in anticonvulsant activity, these compounds are valuable in researching neurological disorders, particularly epilepsy . They can help in understanding the mechanisms of seizures and developing new therapeutic strategies .

Chemical Analysis and Spectroscopy

The molecular structure and properties of benzothiazole derivatives make them suitable for chemical analysis and spectroscopy studies. Their mass spectrum, IR spectrum, and NMR data can provide insights into the structural characteristics and reactivity of these compounds .

Computational Chemistry

The computational study of benzothiazole derivatives, including docking studies and pharmacophore modeling, is crucial for drug design and discovery . These studies help in predicting the interaction of compounds with biological targets and assessing their therapeutic potential .

Synthesis of Aroma Compounds

Benzothiazole derivatives have been used in the synthesis of volatile aroma compounds, which are important in the food and fragrance industries . They contribute to the creation of new flavors and scents by providing unique chemical structures that can mimic natural aromas .

Mechanism of Action

The mechanism of action of this compound would likely depend on its intended use. For example, if it were used as a pharmaceutical, its mechanism of action could involve binding to a specific biological target .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound could involve exploring its potential uses in various fields, such as pharmaceuticals or materials science .

properties

IUPAC Name

2-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S2/c1-11-18-14-3-2-12(10-15(14)22-11)16(19)17-6-9-21-13-4-7-20-8-5-13/h2-3,10,13H,4-9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAIJNBADNGCNDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)C(=O)NCCSC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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